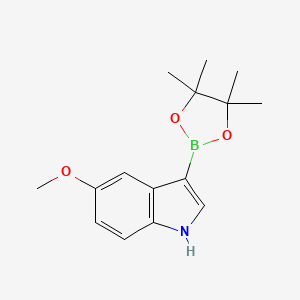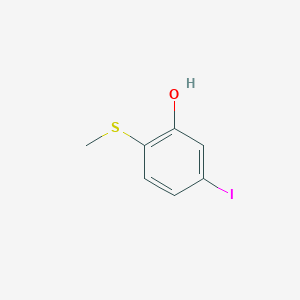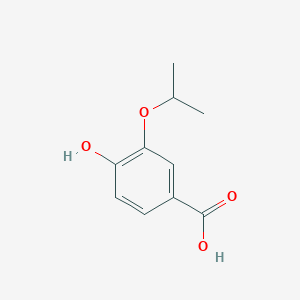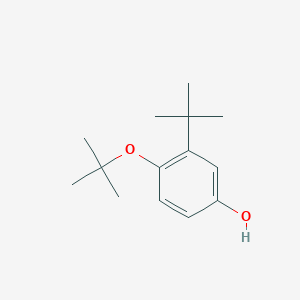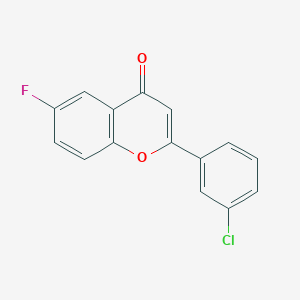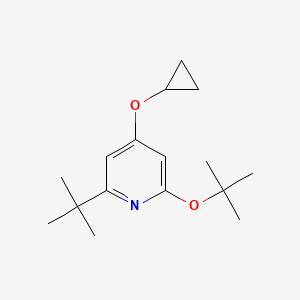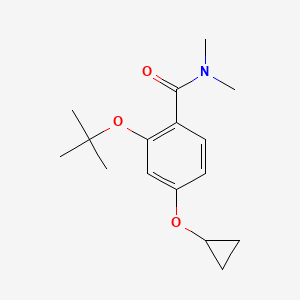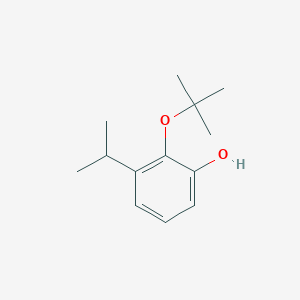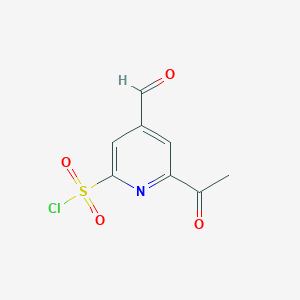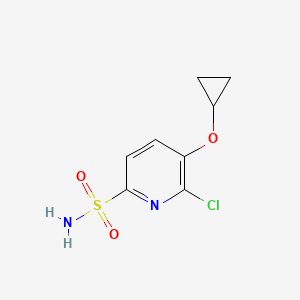
5-Cyclopropoxy-3-fluoro-2-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-3-fluoro-2-isopropylpyridine is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and an isopropyl group attached to a pyridine ring. It is primarily used in research and development settings and is not intended for human use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-fluoro-2-isopropylpyridine can be achieved through various synthetic routes. One common method involves the use of fluorinated pyridines as starting materials. The fluorination of pyridine can be carried out using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-3-fluoro-2-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-3-fluoro-2-isopropylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated pyridines and their biological activities.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-3-fluoro-2-isopropylpyridine is not well-documented. like other fluorinated pyridines, it may interact with biological targets through its fluorine atom, which can influence the compound’s reactivity and binding properties. The specific molecular targets and pathways involved would depend on the context of its use in research or potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-3-bromopyridine: A fluorinated pyridine derivative used in similar research applications.
3-Fluoro-2-isopropylpyridine: Another fluorinated pyridine with similar structural features.
Cyclopropoxy-substituted pyridines: Compounds with a cyclopropoxy group attached to the pyridine ring.
Uniqueness
5-Cyclopropoxy-3-fluoro-2-isopropylpyridine is unique due to the combination of its cyclopropoxy, fluorine, and isopropyl substituents. This unique structure can impart distinct chemical and biological properties, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C11H14FNO |
|---|---|
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
5-cyclopropyloxy-3-fluoro-2-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14FNO/c1-7(2)11-10(12)5-9(6-13-11)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
BVAPVVKRPRFVIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=N1)OC2CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


